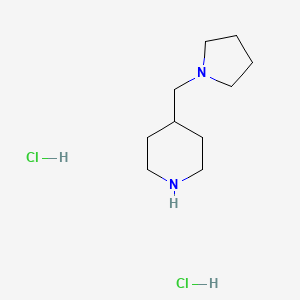

4-(Pyrrolidin-1-ylmethyl)piperidine dihydrochloride

説明

4-(Pyrrolidin-1-ylmethyl)piperidine dihydrochloride (CAS: 780756-54-9) is a piperidine derivative substituted with a pyrrolidinylmethyl group at the 4-position, forming a dihydrochloride salt. Its molecular formula is C₁₀H₂₁N₂Cl₂, with a molecular weight of 241.20 g/mol and a purity of 95% . The pyrrolidine moiety introduces a secondary amine, while the dihydrochloride salt enhances water solubility, making it suitable for pharmaceutical and biochemical applications.

特性

IUPAC Name |

4-(pyrrolidin-1-ylmethyl)piperidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2.2ClH/c1-2-8-12(7-1)9-10-3-5-11-6-4-10;;/h10-11H,1-9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOSKZLBNQLEUKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30631048 | |

| Record name | 4-[(Pyrrolidin-1-yl)methyl]piperidine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30631048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

780756-54-9 | |

| Record name | 4-[(Pyrrolidin-1-yl)methyl]piperidine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30631048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-Pyrrolidinylmethyl)piperidine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Scheme

The reaction can be summarized as follows:

$$

\text{Piperidin-4-ol} + \text{Pyrrolidine} \xrightarrow{\text{Catalyst}} \text{4-(Pyrrolidin-1-ylmethyl)piperidine dihydrochloride}

$$

Industrial Production Methods

For large-scale production, continuous flow reactors are often employed. This method allows for better control over reaction conditions, leading to consistent quality and yield. The optimization of parameters such as temperature, pressure, and reactant concentrations is crucial for maximizing efficiency and minimizing costs.

Other synthetic pathways have been explored in the literature, including:

Reduction Reactions

Reduction reactions can also be utilized to synthesize derivatives of piperidine that can subsequently be transformed into this compound. For instance, using selective reducing agents like sodium borohydride can convert suitable precursors into desired products under mild conditions.

Substitution Reactions

Substitution reactions involving halogenating agents can introduce various functional groups into the piperidine or pyrrolidine rings, providing further avenues for synthesizing modified versions of the compound.

Summary of Synthetic Methods

| Method | Key Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Reaction with Pyrrolidine | Piperidin-4-ol, Pyrrolidine | Ethanol, Moderate Temperature | Variable |

| Continuous Flow Synthesis | Piperidin derivatives | Continuous flow reactor | High |

| Reduction using Sodium Borohydride | Various piperidine precursors | Mild conditions | Variable |

| Substitution with Halogens | Piperidine derivatives | Varies by substitution agent | Variable |

Recent studies have highlighted the importance of optimizing reaction conditions to enhance yields and reduce by-products during synthesis. For example, adjusting solvent types and reducing agent ratios significantly impacts the selectivity and yield of desired products.

化学反応の分析

Types of Reactions

4-(Pyrrolidin-1-ylmethyl)piperidine dihydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

科学的研究の応用

Chemistry

- Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex molecules, facilitating the development of novel compounds in organic chemistry.

- Chemical Reactions : It can undergo various reactions such as oxidation, reduction, and substitution, allowing for the creation of derivatives with different functional groups .

Biology

- Receptor Binding Studies : The compound is utilized in research involving interactions with biological receptors, particularly in studies related to neuropharmacology and enzyme inhibition.

- Biological Activity : Preliminary studies indicate potential anti-inflammatory effects and cytotoxic activities against cancer cell lines, suggesting its utility in pharmacological research .

Medicine

- Pharmaceutical Development : 4-(Pyrrolidin-1-ylmethyl)piperidine dihydrochloride is explored as a precursor for drugs targeting conditions such as obesity and sexual dysfunction by acting on melanocortin receptors .

- Therapeutic Efficacy : In vivo studies have shown that varying dosages can lead to significant therapeutic outcomes, indicating its potential for clinical applications .

Industry

- Specialty Chemicals Production : The compound is employed in the manufacturing of specialty chemicals and materials, highlighting its versatility beyond academic research .

Case Studies

The following table summarizes findings from notable studies involving this compound:

| Study | Findings |

|---|---|

| Study A | Significant anti-inflammatory effects observed in murine models at dosages of 10 mg/kg to 50 mg/kg. |

| Study B | Demonstrated cytotoxic effects against human cancer cell lines with IC50 values in the low micromolar range. |

| Study C | Evaluated neuroprotective properties in models of neurodegeneration, showing promise in reducing neuronal death. |

作用機序

The mechanism of action of 4-(Pyrrolidin-1-ylmethyl)piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the context of its use in research .

類似化合物との比較

Key Observations :

- Metabolic Stability : Fluorinated derivatives (e.g., CAS 2639440-02-9) leverage fluorine's electron-withdrawing effects to resist oxidative degradation .

- Salt Forms : Hydrate forms (e.g., CAS 32470-52-3) alter melting points and solubility profiles compared to anhydrous salts .

Pharmacological and Toxicological Profiles

- 4-(Diphenylmethoxy)piperidine Hydrochloride (CAS 65214-86-0): A structurally related antihistaminic agent with a diphenylmethoxy group. Its acute toxicity includes harmful effects upon inhalation or skin contact, as noted in safety data sheets (SDS) .

- Target Compound: Limited toxicological data are available, but the pyrrolidine moiety may reduce acute toxicity compared to bulkier aryl groups (e.g., diphenylmethoxy) due to lower molecular weight and steric hindrance .

- Safety Classifications: Compounds like 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride (CAS 1286265-79-9) lack GHS classifications, highlighting variability in hazard profiles among analogs .

生物活性

4-(Pyrrolidin-1-ylmethyl)piperidine dihydrochloride is a synthetic compound with significant potential in medicinal chemistry and pharmacology. It is characterized by its unique structural features, which include a piperidine ring and a pyrrolidine moiety. This compound has garnered interest due to its biological activities, particularly in the context of receptor interactions and therapeutic applications.

- Molecular Formula : C10H22Cl2N2

- Molecular Weight : 239.21 g/mol

- Solubility : Soluble in water, indicating good bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. It has been identified as a potential agonist for melanocortin receptors, particularly the melanocortin receptor 4 (MCR4), which plays a crucial role in regulating appetite and energy homeostasis. Activation of MCR4 has implications for treating conditions such as obesity and sexual dysfunction .

Key Pathways Affected

- MCR4 Activation : Influences metabolic processes and appetite regulation.

- Protein Kinase B (PKB/Akt) Inhibition : Compounds structurally related to this compound have shown activity against PKB, which is vital for cell survival and growth signaling pathways .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of pyrrolidine derivatives, including this compound. In vitro tests demonstrated its effectiveness against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL, indicating potent antibacterial activity .

Therapeutic Applications

- Obesity Management : By activating MCR4, this compound may help reduce appetite and enhance metabolic rates, making it a candidate for obesity treatment .

- Sexual Dysfunction Treatment : Its role as an MCR4 agonist suggests potential applications in addressing various sexual dysfunctions .

- Antitumor Activity : Related compounds have demonstrated the ability to inhibit tumor growth in xenograft models through modulation of PKB signaling pathways .

Study on Antimicrobial Efficacy

A study evaluated the antibacterial effects of various pyrrolidine derivatives, including this compound. The results indicated that this compound effectively inhibited bacterial growth, corroborating its potential use as an antimicrobial agent in clinical settings.

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| This compound | 0.0039 - 0.025 | S. aureus, E. coli |

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-(1H-Imidazol-1-ylmethyl)piperidine dihydrochloride | Imidazol | MCR4 Agonist |

| 4-(4-chlorophenyl)piperidine hydrochloride | Chlorophenyl | Antitumor Activity |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(Pyrrolidin-1-ylmethyl)piperidine dihydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions between pyrrolidine derivatives and functionalized piperidine precursors. For example, analogous compounds (e.g., sulfonylated piperidines) are synthesized under alkaline conditions using reagents like triethylamine to neutralize HCl byproducts . Reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane vs. acetonitrile) significantly affect reaction rates and product purity. Post-synthesis purification via recrystallization or reverse-phase HPLC is critical to isolate the dihydrochloride salt form .

Q. What spectroscopic techniques are recommended for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the positions of the pyrrolidine and piperidine moieties. Infrared (IR) spectroscopy identifies N–H and C–Cl stretching vibrations in the dihydrochloride form. Mass spectrometry (MS) with electrospray ionization (ESI) verifies molecular weight (e.g., expected [M+H]⁺ peaks). Purity assessment via HPLC with UV detection (λ = 210–254 nm) is recommended .

Q. How does the solubility profile of this compound in various solvents impact its experimental applications?

- Methodological Answer : The compound is highly soluble in polar solvents like water and methanol due to its ionic dihydrochloride form but poorly soluble in nonpolar solvents (e.g., hexane). Solvent choice affects reaction design (e.g., aqueous vs. organic phase reactions) and biological assays. For instance, aqueous solubility facilitates in vitro studies, while DMSO solutions are used for stock solutions in cell-based assays .

Advanced Research Questions

Q. What strategies can be employed to optimize the reaction efficiency in the synthesis of this compound under varying pH and temperature conditions?

- Methodological Answer : Reaction optimization involves:

- pH Control : Maintaining pH > 9 during substitution reactions to deprotonate amines and enhance nucleophilicity .

- Temperature Gradients : Lower temperatures (0–5°C) reduce side reactions (e.g., over-alkylation), while higher temperatures (40–60°C) accelerate slow reactions.

- Catalyst Screening : Transition metal catalysts (e.g., Pd/C for hydrogenation) or phase-transfer catalysts may improve yields .

Statistical tools like Design of Experiments (DoE) can systematically evaluate these parameters .

Q. How do structural modifications at the pyrrolidine or piperidine rings influence the compound's physicochemical properties and biological activity?

- Methodological Answer : Substituent effects are studied through:

- Ring Functionalization : Adding electron-withdrawing groups (e.g., sulfonyl) to piperidine increases stability but may reduce bioavailability.

- Steric Effects : Bulky substituents on pyrrolidine alter binding affinity to biological targets (e.g., receptors).

- Salt Forms : Dihydrochloride salts enhance water solubility compared to free bases, impacting pharmacokinetics .

Computational modeling (e.g., molecular docking) predicts how modifications affect interactions with enzymes or receptors .

Q. What analytical approaches are suitable for resolving contradictory data in the stability studies of this compound under different storage conditions?

- Methodological Answer : Stability studies require:

- Forced Degradation : Exposing the compound to heat (40–60°C), light, and humidity to identify degradation products via LC-MS .

- Kinetic Analysis : Arrhenius plots predict shelf life by correlating degradation rates with temperature.

- Hygroscopicity Testing : Dynamic vapor sorption (DVS) assesses moisture uptake, which can destabilize the dihydrochloride form .

Discrepancies in stability data are resolved by standardizing storage protocols (e.g., inert atmosphere, desiccants) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。